molecular formula C15H10F2N2O3S2 B2536986 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896298-47-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No.: B2536986
CAS No.: 896298-47-8
M. Wt: 368.37
InChI Key: WJWXXQUBGPOTNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be influenced by substituents at position-2 and -4 .

Scientific Research Applications

Class III Antiarrhythmic Activity

Research has shown the synthesis and Class III antiarrhythmic activity of a series of compounds, including those related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide. These compounds exhibit potent Class III antiarrhythmic activity without affecting conduction, highlighting their potential in treating arrhythmias. One compound, in particular, demonstrated significant prolongation of action potential duration, indicative of its potential in managing ventricular fibrillation and restoring sinus rhythm (Ellingboe et al., 1992).

Antimalarial and Antiviral Applications

A study on N-(phenylsulfonyl)acetamide derivatives, which are structurally related, explored their reactivity and antimalarial activity, showing promising IC50 values. The research extended to examining their potential as COVID-19 therapeutic agents through computational calculations and molecular docking studies. The synthesized sulfonamide exhibited excellent antimalarial activity, and theoretical calculations suggested a high tendency for electron transfer, which might contribute to their efficacy (Fahim & Ismael, 2021).

Insecticidal Activity

Flubendiamide, a novel insecticide with a unique chemical structure that includes the (methylsulfonyl)benzamide group, shows exceptionally strong activity against lepidopterous pests, including resistant strains. Its novel mode of action and safety profile for non-target organisms suggest its utility in integrated pest management programs (Tohnishi et al., 2005).

Potential PET Agents for Cancer Imaging

The synthesis of fluorinated N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide derivatives as potential PET agents for imaging B-Raf(V600E) in cancers illustrates the application of similar compounds in oncological research. This highlights their potential in improving diagnostic imaging for cancer treatment planning (Wang et al., 2013).

Future Directions

Future research could focus on further understanding the antibacterial activity of this compound and similar compounds, particularly when used in conjunction with cell-penetrating peptides . Additionally, more research could be done to understand the synthesis and physical and chemical properties of this compound.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3S2/c1-24(21,22)10-4-2-3-8(5-10)14(20)19-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWXXQUBGPOTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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